![molecular formula C9H12OS B2802120 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol CAS No. 30439-31-7](/img/structure/B2802120.png)

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

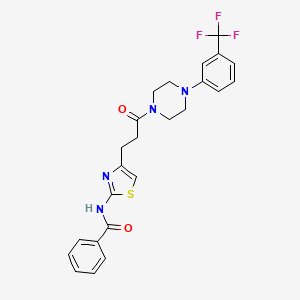

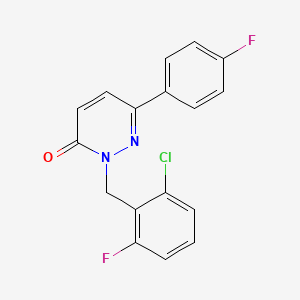

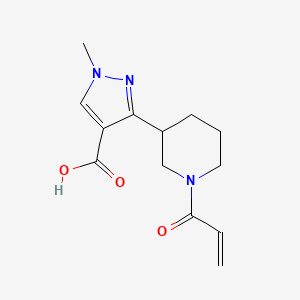

“1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H12OS . It is also known as "(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol" .

Molecular Structure Analysis

The molecular structure of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” consists of a phenyl ring attached to an ethan-1-ol group via a methylsulfanyl group . The InChI code for this compound is "1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” include a molecular weight of 168.26 . The compound is stored at room temperature and is typically in liquid form .Aplicaciones Científicas De Investigación

NMR Spectroscopy in Chiral Esters Synthesis

A study identified the prochiral H S and H R of the N-(4-nitrophenylsulfonyl)-L-phenylalanyl ester of 2-phenyl, 2-p-methylphenyl- and 2-m-methoxyphenyl-ethan-1-ol through 1 H NMR spectrum differentiation using ytterbium d-3-heptafluorobutyrylcamphorate as a shift reagent. This research highlights the application of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives in analyzing the stereochemical aspects of chiral molecules in organic synthesis (Coxon, Cambridge, & Nam, 2004).

Nonlinear Optical (NLO) Properties

Another significant application is in the field of material science, particularly in investigating the third-order nonlinear optical (NLO) properties of molecules. A study on 4-methylsulfanyl chalcone derivatives using picosecond pulses revealed their potential in nonlinear optical applications due to their substantial NLO properties, suggesting their use in developing materials for photonic devices (D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).

Synthetic Chemistry

In synthetic chemistry, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives serve as intermediates in complex reactions. For instance, they are involved in cascade radical reactions for forming new classes of compounds like thiochromeno[2,3-b]indoles through radical annulations, showcasing their role in innovative synthetic routes for creating heterocyclic compounds with potential pharmaceutical applications (Benati, Calestani, Leardini, Minozzi, Nanni, Spagnolo, Strazzari, & Zanardi, 2003).

Electroluminescent Materials

The compounds derived from 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol also find applications in electroluminescent materials. A study demonstrated the synthesis and characterization of PtAg2 acetylide complexes with meso- and rac-tetraphosphine, which show high phosphorescent quantum yields making them excellent candidates for organic light-emitting diodes (OLEDs). This research indicates the potential of such derivatives in enhancing the efficiency and color range of OLEDs (Shu, Wang, Zhang, & Chen, 2017).

Catalysis

Furthermore, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives play a role in catalysis, where they are used as intermediates or catalysts in various chemical transformations. For example, a method for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols via silver acetate catalyzed hydroamination showcases the utility of these compounds in synthesizing heterocyclic rings, contributing to the field of catalytic synthetic chemistry (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).

Propiedades

IUPAC Name |

1-(2-methylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUCROKDRHBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)

![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)